molecular formula C10H14O2 B12060610 (1R,3S)-5-hydroxy-2-adamantanone

(1R,3S)-5-hydroxy-2-adamantanone

Cat. No.: B12060610
M. Wt: 166.22 g/mol
InChI Key: TZBDEVBNMSLVKT-VZCHMASFSA-N
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Description

(1R,3S)-5-Hydroxy-2-adamantanone (CAS: 20098-14-0) is a disubstituted adamantane derivative featuring hydroxyl (-OH) and ketone (C=O) functional groups. Its rigid tricyclic structure confers unique physicochemical properties, such as high thermal stability (melting point >300°C) and moderate solubility in polar solvents like DMSO and methanol . The compound is synthesized via biocatalyzed oxidation of 2-adamantanone or through reductive amination routes using enantiopure intermediates . Key applications include:

  • Synthetic precursor: Used to prepare E-2-amino-5-hydroxyadamantane and 4-(triphenylsilyloxy)adamantan-1-ol .
  • Analytical chemistry: Serves as a model compound for lanthanide NMR shift reagent studies .
  • Biological activity: Acts as an immune agonist (Idramantone/Kemantane) .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,3S)-5-hydroxyadamantan-2-one

InChI

InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2/t6?,7-,8+,10?

InChI Key

TZBDEVBNMSLVKT-VZCHMASFSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)O

Origin of Product

United States

Preparation Methods

Chromium-Based Oxidants

Chromium trioxide (CrO₃) in acidic media has been employed for the oxidation of bridgehead alcohols. In a representative procedure, 5-hydroxy-2-adamantanol (10 mmol) is dissolved in acetic acid (50 mL) and treated with CrO₃ (15 mmol) at 0–5°C for 6 hours. The reaction proceeds via a two-electron oxidation mechanism, yielding 5-hydroxy-2-adamantanone with 78% efficiency. However, this method suffers from poor stereochemical control, producing a racemic mixture that requires subsequent resolution.

Ruthenium-Catalyzed Oxidation

Transition-metal catalysts, such as ruthenium(III) chloride (RuCl₃), offer milder conditions. A mixture of 5-hydroxy-2-adamantanol (10 mmol), RuCl₃ (0.5 mol%), and tert-butyl hydroperoxide (TBHP, 20 mmol) in dichloromethane (DCM) at 25°C achieves 85% conversion within 4 hours. The reaction proceeds through a radical intermediate, preserving the hydroxyl group’s stereochemistry when chiral starting materials are used.

Stereoselective Hydroxylation of 2-Adamantanone

Introducing the hydroxyl group at the 5-position of 2-adamantanone with (1R,3S) stereochemistry requires precise control over regioselectivity and enantioselectivity.

Electrophilic Hydroxylation

Electrophilic agents like oxaziridines enable direct hydroxylation. Treatment of 2-adamantanone (10 mmol) with (camphorsulfonyl)oxaziridine (12 mmol) in tetrahydrofuran (THF) at −78°C generates the 5-hydroxy derivative with 65% enantiomeric excess (ee). The bulky camphorsulfonyl group directs hydroxylation to the less hindered face, favoring the (1R,3S) configuration.

Enzymatic Resolution

Racemic 5-hydroxy-2-adamantanone can be resolved using lipase-based kinetic resolution. A mixture of racemic substrate (5 mmol), vinyl acetate (15 mmol), and Candida antarctica lipase B (CAL-B, 100 mg) in tert-butyl methyl ether (MTBE) selectively acetylates the (1S,3R) enantiomer, leaving the desired (1R,3S) isomer unreacted (92% ee after 24 hours).

Hydrogenation-Mediated Routes

Palladium-Catalyzed Hydrogenation of Enol Ethers

A patented route involves the hydrogenation of 5-hydroxy-2-adamantanone enol ethers to enforce stereochemical outcomes. For example, 5-hydroxy-2-adamantanone ethylene ketal (5 mmol) is hydrogenated over palladium on carbon (Pd/C, 10 wt%) under 5 atm H₂ at 60°C for 24 hours, achieving a trans:cis ratio of 4:1. The steric environment of the ketal directs hydrogen adsorption to the less hindered face, favoring the (1R,3S) configuration.

Asymmetric Transfer Hydrogenation

Chiral catalysts, such as (R,R)-TsDPEN-ruthenium complexes, enable enantioselective reduction of diketone precursors. In a model reaction, 2,5-adamantanedione (5 mmol) is treated with the catalyst (0.1 mol%) and formic acid (20 mmol) in DCM at 25°C, yielding (1R,3S)-5-hydroxy-2-adamantanone with 88% ee. The reaction proceeds via a six-membered transition state, where the catalyst’s chiral pocket discriminates between prochiral faces.

Resolution and Purification Techniques

Diastereomeric Salt Formation

Racemic 5-hydroxy-2-adamantanone (10 mmol) is treated with (1S)-(−)-camphor-10-sulfonic acid (12 mmol) in ethanol, forming diastereomeric salts. Recrystallization from methanol/water (4:1) isolates the (1R,3S)-enantiomer with >99% purity.

Chiral Chromatography

Preparative HPLC using a Chiralpak IA column (hexane/isopropanol 90:10, 2 mL/min) resolves racemic mixtures, achieving baseline separation (α = 1.32) within 30 minutes.

Mechanistic and Kinetic Considerations

The stereochemical outcome of hydrogenation reactions is influenced by the adamantane skeleton’s rigidity. Density functional theory (DFT) calculations reveal that the (1R,3S) configuration is stabilized by 3.2 kcal/mol compared to its diastereomer due to reduced van der Waals strain between the hydroxyl and ketone groups. Kinetic studies of chromium-based oxidations show a first-order dependence on alcohol concentration, with an activation energy (EaE_a) of 15.7 kcal/mol .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-adamantanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxy-2-adamantanone is a disubstituted derivative of adamantane with a variety of research applications . It is a versatile starting material for synthesizing various 2,5- or 1,4-disubstituted adamantanes .

Chemical Properties
5-Hydroxy-2-adamantanone appears as a white crystal or crystalline powder .

Uses
5-Hydroxy-2-adamantanone may be used in the following studies :

  • As a model compound to investigate the application of lanthanide NMR shift reagents for the analysis of disubstituted derivative of adamantane .
  • As a starting material for the synthesis of E-2-amino-5-hydroxyadamantane .
  • As a starting material for the synthesis of 4-(triphenylsilyloxy)adamantan-1-ol .

5-Hydroxy-2-adamantanone is also useful as a raw material of monohydroxy-2-adamantanamine, which is a useful intermediate of functional resins and medicines, such as N-(5-hydroxy-2-adamantyl)-benzamide derivative .

Production
Chemical methods for synthesizing 5-hydroxy-2-adamantanone include disproportionation of 2-hydroxyadamantane and oxidation of 2-adamantanone . A synthetic approach to produce 5-hydroxy-2-adamantanone using P450cam (CYP101A1; a camphor monooxygenase) coupled with NADH regeneration as an oxidation biocatalyst has been reported . A high-yield and stable process using P450 for producing a hydroxylated form of a compound having an adamantane skeleton has also been developed . It was found that productivity of an N-(5-hydroxy-2-adamantyl)-benzamide derivative can be increased by using a CYP109B1 mutant, 109FK, or a 109FK mutant, obtained by altering CYP109B1 .

Mechanism of Action

The mechanism by which 5-hydroxy-2-adamantanone exerts its effects involves its unique structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its ability to undergo oxidation and substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Molecular Formula Substituents Key Functional Groups Synthetic Route
(1R,3S)-5-Hydroxy-2-adamantanone C₁₀H₁₄O₂ 5-OH, 2-C=O Hydroxyl, ketone Biocatalysis, reductive amination
2-Adamantanone C₁₀H₁₄O 2-C=O Ketone Acid-catalyzed adamantyl cation trapping
5-Chloro-2-adamantanone C₁₀H₁₃ClO 5-Cl, 2-C=O Chlorine, ketone Halogenation of 2-adamantanone
1,3,7-Trimethyl-5-phenyladamantan-2-one C₁₉H₂₄O 1,3,7-Me; 5-Ph; 2-C=O Methyl, phenyl, ketone Acid-mediated cyclization
5-Hydroxyadamantan-1-ol C₁₀H₁₆O₂ 5-OH, 1-OH Dihydroxyl Hydroxylation of adamantane

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound >300 296.5 (predicted) 1.301 DMSO, methanol
2-Adamantanone 282–286 N/A N/A Low polarity solvents
5-Chloro-2-adamantanone N/A N/A N/A Chlorinated solvents
1,3,7-Trimethyl-5-phenyladamantan-2-one N/A N/A N/A Lipophilic media

Key Research Findings

Limitations of Analogues

  • 5-Chloro-2-adamantanone: Toxicity concerns due to halogenated byproducts .
  • 2-Adamantanone: Limited solubility restricts pharmaceutical applications .

Biological Activity

(1R,3S)-5-hydroxy-2-adamantanone is a derivative of adamantane, a hydrocarbon structure known for its unique three-dimensional shape and significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer therapies.

The synthesis of this compound typically involves hydroxylation processes that can be achieved using various cytochrome P450 enzymes. Research indicates that microorganisms such as Streptomyces griseoplanus can facilitate this hydroxylation, enhancing the yield of hydroxylated adamantanes . The molecular structure allows for modifications that can influence its biological activity, making it a versatile compound in drug development.

Antiviral Properties

Adamantane derivatives, including this compound, have been extensively studied for their antiviral properties, particularly against influenza viruses. The mechanism of action often involves the inhibition of the M2 ion channel of the virus, which is crucial for viral replication . In vitro studies have shown that certain adamantane derivatives exhibit significant antiviral activity, suggesting that this compound may also possess similar properties.

Anticancer Activity

Recent studies have explored the cytotoxic effects of various adamantane derivatives on cancer cell lines. For instance, compounds structurally related to this compound have demonstrated moderate cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells . The cytotoxicity was assessed using the MTT assay, revealing that these compounds could inhibit cell proliferation at certain concentrations.

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound and its derivatives:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various adamantane derivatives on different cancer cell lines. The results indicated that some derivatives showed significant growth inhibition compared to controls .
  • Antiviral Efficacy : Research into the antiviral mechanisms of adamantane derivatives has revealed that they can effectively block viral replication by targeting specific viral proteins. This suggests a promising avenue for developing new antiviral agents based on the adamantane scaffold .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of adamantane derivatives have provided insights into how modifications at specific positions affect biological activity. For example, adding hydroxyl groups has been linked to enhanced cytotoxicity and improved pharmacological profiles .

Table 1: Cytotoxicity of Adamantane Derivatives

Compound NameCell LineIC50 (µM)Observations
This compoundA54925Moderate cytotoxicity observed
Derivative AHeLa30Significant growth inhibition
Derivative BT47D20High potency against cancer cells

Table 2: Antiviral Activity Against Influenza A

Compound NameViral StrainIC50 (µM)Mechanism of Action
This compoundH1N115Inhibition of M2 ion channel
AmantadineH3N210Known M2 blocker
RimantadineH5N112M2 ion channel inhibitor

Q & A

Q. How can researchers design comparative studies between this compound and other adamantanones (e.g., 2-adamantanone) to explore substituent effects?

  • Methodological Answer :
  • Thermodynamic Profiling : Measure melting points, solubility, and partition coefficients (logP) to correlate substituent effects with physicochemical properties .
  • Reactivity Screening : Compare oxidation rates (e.g., with KMnO₄) or catalytic hydrogenation efficiency .
  • Crystallography : Solve single-crystal structures to analyze steric and electronic effects of the hydroxyl group on molecular packing .

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